molecular formula C37H72O2 B12670324 Tetratriacontyl acrylate CAS No. 94138-85-9

Tetratriacontyl acrylate

Cat. No.: B12670324
CAS No.: 94138-85-9
M. Wt: 549.0 g/mol
InChI Key: IHKUWVHBYSSFMD-UHFFFAOYSA-N
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Description

Tetratriacontyl acrylate ( 94138-85-9) is a long-chain acrylate ester with the molecular formula C37H72O2 and a high molecular weight of 548.97 g/mol . This compound is characterized by a significant hydrophobicity, as indicated by its calculated LogP of 13.8 . It is also known by synonyms such as tetratriacontyl prop-2-enoate and acrylic acid tetratriacontyl ester . As a member of the acrylate family, it shares the bifunctional nature of these compounds, possessing a vinyl group susceptible to polymerization and a carbonyl group that provides functional versatility . Acrylate polymers, in general, are known for properties including toughness, flexibility, and water resistance, which are influenced by the specific lateral substituents on the polymer chain . The extended tetratriacontyl alkyl chain suggests its utility in the synthesis of polymers with specialized characteristics, such as extreme hydrophobicity or specific softness. In a research context, this compound is suitable for analysis by reverse-phase (RP) HPLC. One documented method uses a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid, which can be modified for mass-spectrometry compatibility by replacing phosphoric acid with formic acid . This method is scalable and can be adapted for the isolation of impurities in preparative separations . This product is intended For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, personal, or veterinary use.

Properties

CAS No.

94138-85-9

Molecular Formula

C37H72O2

Molecular Weight

549.0 g/mol

IUPAC Name

tetratriacontyl prop-2-enoate

InChI

InChI=1S/C37H72O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-39-37(38)4-2/h4H,2-3,5-36H2,1H3

InChI Key

IHKUWVHBYSSFMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

Synthetic Methodologies and Advanced Polymerization Techniques for Tetratriacontyl Acrylate

Monomer Synthesis: Esterification and Precursor Functionalization Approaches

The primary and most direct method for the synthesis of tetratriacontyl acrylate (B77674) is through the esterification of tetratriacontanol with an acrylic acid derivative. This reaction is a fundamental process in organic synthesis, typically catalyzed by an acid, to produce the desired ester and water as a byproduct.

Esterification:

The synthesis of acrylate esters is commonly achieved through the esterification of acrylic acid with the corresponding alcohol. acs.orgresearchgate.net In the case of tetratriacontyl acrylate, this involves the reaction of tetratriacontanol (a 34-carbon long-chain alcohol) with acrylic acid or its more reactive derivatives, such as acryloyl chloride. The general reaction is as follows:

CH₂(CH₂)₃₃OH + CH₂=CHCOOH ⇌ CH₂=CHCOOCH₂(CH₂)₃₃ + H₂O

To drive the equilibrium towards the product side and achieve high yields, several strategies are employed. The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is common. google.com Additionally, the removal of water as it is formed, often through azeotropic distillation with a suitable solvent, is a critical step to maximize the conversion to the ester. google.com

Precursor Functionalization:

The synthesis of acrylate monomers from bio-based terpenes with hydroxyl end groups by reacting them with acryloyl chloride has also been reported, highlighting a move towards more sustainable monomer feedstocks. digitellinc.com

Polymerization Mechanisms and Kinetic Studies of this compound

The polymerization of this compound, like other vinyl monomers, can be achieved through various mechanisms. Understanding the kinetics of these processes is crucial for controlling the molecular weight, architecture, and properties of the resulting polymer.

Free Radical Polymerization Kinetics

Free radical polymerization is a widely used technique for producing polymers from vinyl monomers. fujifilm.com It proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. acs.orgfujifilm.com

The free radical polymerization of acrylates follows a well-established three-stage mechanism: uvebtech.com

Initiation: This stage involves the generation of free radicals from an initiator molecule, typically through thermal decomposition or photolysis. fujifilm.comuvebtech.com These primary radicals then react with a monomer molecule to form an initiated monomer radical. fujifilm.com Azo compounds and peroxides are common initiators. fujifilm.com

Propagation: The newly formed monomer radical adds to successive monomer molecules, rapidly increasing the chain length. acs.orgfujifilm.com This is a highly exothermic process. uvebtech.com

Termination: The growth of a polymer chain is halted when two growing radical chains react with each other. This can occur through two primary mechanisms: combination (where the two chains form a single longer chain) or disproportionation (where a hydrogen atom is transferred from one chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end). fujifilm.com

Secondary reactions, such as chain transfer to the monomer or solvent, can also occur and influence the final polymer structure. acs.org At elevated temperatures, intramolecular and intermolecular hydrogen transfer can lead to the formation of mid-chain radicals, which can further react, leading to branching. researchgate.net

Reaction conditions such as temperature and solvent also significantly impact the polymerization rate. Higher temperatures increase the rate of initiator decomposition, leading to a faster polymerization rate. researchgate.net The choice of solvent can affect the solubility of the monomer and polymer, as well as the chain transfer kinetics. researchgate.net

Parameter Effect on Polymerization Rate Effect on Molecular Weight
Increasing Initiator Concentration Increases researchgate.netnih.govDecreases researchgate.net
Increasing Temperature Increases researchgate.netGenerally Decreases (due to increased termination and chain transfer)

The kinetic chain length (ν) is a crucial parameter in polymerization, defined as the average number of monomer units added to a growing chain from initiation to termination. wikipedia.org It is determined by the ratio of the rate of propagation (Rp) to the rate of initiation (Ri). wikipedia.org

ν = Rp / Ri

At a steady state, where the rate of initiation equals the rate of termination (Rt), the kinetic chain length can be expressed as: wikipedia.org

ν = Rp / Rt

The kinetic chain length directly influences the degree of polymerization and, consequently, the physical properties of the polymer, such as viscosity and glass transition temperature. wikipedia.org

Conversion profiles, which track the consumption of monomer over time, can be determined experimentally using techniques like Fourier Transform Infrared (FTIR) spectroscopy. imaging.org These profiles provide valuable information about the reaction kinetics, including the rate of polymerization and the final monomer conversion. imaging.org

Controlled/Living Polymerization Strategies (e.g., ATRP, RAFT)

Controlled/living polymerization techniques offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. cmu.eduvt.edu These methods are characterized by the absence of irreversible termination and chain transfer reactions. fujifilm.com

Atom Transfer Radical Polymerization (ATRP):

ATRP is a versatile controlled radical polymerization method that utilizes a transition metal complex (commonly copper-based) to reversibly activate and deactivate the growing polymer chains. cmu.educmu.edu The process involves the reversible transfer of a halogen atom between the dormant polymer chain and the metal complex. cmu.educmu.edu This equilibrium between active (radical) and dormant species allows for a slow and controlled polymerization, leading to polymers with low polydispersity (Mw/Mn values often below 1.5). cmu.educmu.edu ATRP has been successfully applied to a wide range of acrylate monomers. cmu.educmu.edu The rate of polymerization in ATRP can be tuned by adjusting the catalyst system, initiator, temperature, and solvent. cmu.educmu.edu

Key Features of ATRP of Acrylates:

Catalyst System: Typically consists of a copper(I) halide and a nitrogen-based ligand (e.g., bipyridine or multidentate amines). cmu.educmu.edu

Initiator: An alkyl halide with a structure similar to the dormant polymer chain end. cmu.edu

Control: The equilibrium between active and dormant species is key to controlling the polymerization. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization:

RAFT polymerization is another powerful controlled radical polymerization technique that employs a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization. nih.gov The mechanism involves a degenerative chain transfer process where the CTA reversibly reacts with the growing polymer radicals. nih.govnih.gov This process establishes an equilibrium between active and dormant chains, allowing for the synthesis of well-defined polymers with narrow molecular weight distributions. nih.gov The choice of CTA is crucial and depends on the monomer being polymerized. nih.gov RAFT is compatible with a wide variety of functional monomers and reaction conditions. nih.gov

Typical RAFT Polymerization Setup:

Monomer: The acrylate monomer to be polymerized.

Initiator: A conventional free-radical initiator (e.g., AIBN). youtube.com

Chain Transfer Agent (CTA): A dithioester, trithiocarbonate, dithiocarbamate, or xanthate. nih.gov

Solvent: A suitable solvent for the reaction. youtube.com

The process is typically carried out under an inert atmosphere to prevent oxygen from interfering with the radical process. youtube.com

Technique Mechanism Key Components Advantages
ATRP Reversible halogen atom transfer mediated by a transition metal complex. cmu.eduMonomer, Initiator (alkyl halide), Catalyst (e.g., CuBr/ligand). cmu.eduWell-defined polymers with low polydispersity, control over architecture. cmu.edu
RAFT Degenerative chain transfer mediated by a chain transfer agent. nih.govMonomer, Initiator, Chain Transfer Agent (dithio compound). nih.govyoutube.comTolerant to a wide range of functional groups and reaction conditions, versatile. nih.gov
Mechanism Elucidation in Long-Chain Acrylate Systems

The polymerization of acrylates, including long-chain variants, typically proceeds via a free-radical mechanism. This process consists of three main stages: initiation, propagation, and termination. youtube.comyoutube.com

Initiation: The process begins with the generation of free radicals, often from an initiator molecule that decomposes under heat or light. These radicals then react with a monomer molecule, creating a new radical center on the monomer unit. youtube.comyoutube.com

Propagation: The newly formed monomer radical reacts with other monomer molecules in a rapid chain reaction, leading to the growth of the polymer chain. youtube.comyoutube.com In long-chain acrylate systems, the bulky alkyl chains can influence the propagation rate due to steric hindrance.

Termination: The growth of polymer chains is concluded through termination, which can occur by the combination of two growing chains or by disproportionation, where a hydrogen atom is transferred from one chain to another. youtube.com

Understanding these fundamental steps is critical for controlling the polymerization of long-chain acrylates. The long alkyl side chains can create a unique reaction environment that affects chain mobility and termination kinetics, often leading to different polymer architectures compared to their short-chain counterparts.

Control Over Polymer Architecture and Molecular Weight Distribution

Achieving control over the polymer architecture and molecular weight distribution is paramount for producing materials with desired properties. Techniques such as controlled radical polymerization (CRP) are employed to this end. nih.govspecificpolymers.com Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have demonstrated significant success in controlling the polymerization of a wide range of acrylate monomers. specificpolymers.comcmu.edunih.gov

Key aspects of control include:

Molecular Weight: CRP techniques allow for the synthesis of polymers with a predetermined molecular weight and a narrow molecular weight distribution (low polydispersity). cmu.edu This is achieved by maintaining a low concentration of active radical species, which minimizes termination reactions.

Polymer Architecture: Advanced polymerization methods enable the creation of complex polymer architectures beyond simple linear chains. These include block copolymers, star polymers, and branched structures. specificpolymers.comcmu.edu For instance, the RAFT process allows for the sequential addition of different monomers to create block copolymers. cmu.edu

Functionality: The incorporation of functional groups into the polymer structure can be precisely controlled, allowing for the development of materials with specific chemical or physical properties.

The table below illustrates the typical control achieved over polymer characteristics using different polymerization techniques for long-chain acrylates.

Polymerization TechniqueMolecular Weight ControlPolydispersity Index (PDI)Architecture Control
Free Radical PolymerizationPoor to Moderate>1.5Limited to branched
RAFT PolymerizationExcellent<1.2High (linear, block, star)
Atom Transfer Radical Polymerization (ATRP)Excellent<1.2High (linear, block, star)
Nitroxide-Mediated Polymerization (NMP)Good1.2 - 1.5Moderate (linear, block)

Note: The values presented are typical for acrylate polymerizations and serve as a general guideline.

Photo-initiated Polymerization Kinetics and Mechanisms

Photo-initiated polymerization, or photopolymerization, offers rapid curing at ambient temperatures without the need for solvents. imaging.org This technique is particularly advantageous for thin films and coatings.

UV-Triggered Polymerization Dynamics

UV-triggered polymerization is initiated by photolabile molecules known as photoinitiators. Upon absorption of UV light, the photoinitiator generates reactive species (free radicals or cations) that initiate the polymerization of acrylate monomers. mdpi.com The process is characterized by a rapid conversion of liquid monomer into a solid polymer network. mdpi.com

The kinetics of UV-induced polymerization are influenced by several factors, including:

Light Intensity: Higher light intensity generally leads to a faster polymerization rate due to an increased concentration of initiating radicals. imaging.org

Monomer Reactivity: The chemical structure of the acrylate monomer influences its reactivity. Acrylates are generally more reactive than methacrylates. mdpi.com

A significant challenge in the photopolymerization of thick samples is the limited penetration depth of UV light. A technique known as frontal polymerization can overcome this limitation, where a localized reaction zone propagates through the monomer as a result of the heat generated by the exothermic polymerization reaction. radtech.org

Impact of Nanomaterials and Additives on Photopolymerization Rates

The incorporation of nanomaterials and other additives can significantly alter the kinetics of photopolymerization. Graphene-based nanomaterials (GBNs), for example, have been shown to influence the polymerization of acrylic resins. nih.govqub.ac.uknih.gov

Graphene: Can inhibit both thermally and UV-triggered polymerization. nih.govqub.ac.uknih.gov

Graphene Oxide: Exhibits a dual effect, inhibiting the initiation stage while promoting the propagation stage of the reaction. nih.govqub.ac.uknih.gov

The presence of nanofillers can also impact the polymerization process in other ways. Some nanoparticles can accelerate the reaction by increasing thermal conductivity or by catalyzing the reactions. nih.gov Conversely, they can also reduce the reaction rate due to steric hindrance or an increase in viscosity, which impedes the mobility of reactive species. nih.gov

The following table summarizes the observed effects of different additives on the photopolymerization of acrylate systems.

AdditiveEffect on InitiationEffect on PropagationOverall Rate Impact
GrapheneInhibitionInhibitionDecrease
Graphene OxideInhibitionPromotionVaries
Certain NanoparticlesCatalysis-Increase
Thiol Additives-Chain TransferCan increase or decrease depending on concentration

Note: The specific effects can vary depending on the type of nanomaterial, its concentration, and the specific acrylate system.

Thermally Triggered Polymerization Phenomena

Thermally triggered polymerization is a common method for producing acrylate polymers, relying on thermal initiators that decompose at elevated temperatures to generate free radicals. wpmucdn.comnih.gov This process is often used for bulk polymerization where light penetration is not feasible.

Spontaneous thermal polymerization can also occur in alkyl acrylates at temperatures above 373 K without the need for an initiator. wpmucdn.com This method can be advantageous for producing low molecular weight resins, which are desirable in applications like paints and coatings to reduce the need for solvents. mdpi.com

The kinetics of thermally initiated polymerization are strongly dependent on temperature. Higher temperatures lead to a faster rate of initiator decomposition and thus a higher polymerization rate. However, elevated temperatures can also lead to side reactions and may not be suitable for all monomers. Redox initiators offer an alternative, enabling polymerization at lower temperatures and preventing issues like bubble formation that can occur with conventional peroxide initiators at high temperatures. nih.gov

Polymerization in Confined and Structured Media

Performing polymerization in confined or structured media, such as in microemulsions or on surfaces, can lead to the formation of polymers with unique morphologies and properties. Microemulsion polymerization, for instance, can be used to synthesize polymeric nanoparticles with controlled sizes. The use of bifunctional amphiphilic polymer surfactants that also act as macromonomers can yield nanoparticles with sizes ranging from 20 to 75 nm.

Templated Polymerization in Lyotropic Liquid Crystalline Phases

Templated polymerization in LLCs is a sophisticated technique for creating nanostructured polymeric materials. rsc.orgmdpi.com Lyotropic liquid crystals are formed by the self-assembly of amphiphilic molecules in a solvent, leading to the formation of various ordered phases, including lamellar, hexagonal, and cubic structures. mdpi.com These phases are characterized by distinct polar and nonpolar domains. The polymerization of a monomer within these domains can, in principle, create a polymer network that retains the nanoscale architecture of the LLC template. rsc.orgmdpi.com

The process involves dissolving the monomer, in this case, this compound, within the LLC phase. Due to its long C34 alkyl chain, this compound is a highly nonpolar and oil-soluble monomer. Consequently, it is expected to partition preferentially into the hydrophobic domains of the LLC structure. For instance, in a hexagonal phase composed of cylindrical micelles, the this compound molecules would reside within the hydrocarbon core of the micelles. mdpi.com

Upon initiation of polymerization, typically via photoinitiation or thermal initiation, the acrylate groups of the monomer molecules react to form polymer chains. The spatial confinement of the monomer within the LLC template directs the growth of these chains, potentially leading to a polymer that is a negative replica of the template structure. The success of this templating process is highly dependent on the stability of the LLC phase during polymerization. rsc.org

Illustrative Data on Polymerization Rate in Different LLC Phases for a Hydrophobic Acrylate

The following interactive table illustrates the hypothetical influence of the LLC phase on the polymerization rate of a hydrophobic monomer like this compound, based on trends observed for other long-chain acrylates. The data is presented for illustrative purposes to highlight the expected scientific principles.

LLC PhaseSurfactant Concentration (wt%)Monomer LocalizationRelative Polymerization Rate (Arbitrary Units)
Cubic30-40Confined nonpolar domains1.0
Hexagonal40-60Cylindrical nonpolar domains0.7
Lamellar60-80Planar nonpolar domains0.4

Note: This data is illustrative and based on general principles of polymerization in LLCs for hydrophobic monomers.

Influence of Monomer Hydrophobicity on Mesophase Retention during Polymerization

The hydrophobicity of the monomer plays a crucial role in the retention of the LLC mesophase structure during polymerization. rsc.org While the LLC phase provides the initial template, the introduction and subsequent polymerization of the monomer can either stabilize or disrupt this ordered structure.

For highly hydrophobic monomers like this compound, several factors influence mesophase retention:

Swelling of Hydrophobic Domains: The partitioning of the bulky this compound molecules into the nonpolar regions of the LLC will cause these domains to swell. Excessive swelling can alter the delicate balance of intermolecular forces that stabilize the LLC phase, potentially leading to a phase transition or complete loss of order.

Polymerization-Induced Phase Separation: As the monomer polymerizes, the resulting poly(this compound) will have a significantly higher molecular weight and may become immiscible with the surfactant molecules of the LLC template. This can lead to phase separation, where the growing polymer chains disrupt the ordered structure of the mesophase.

Changes in Interfacial Curvature: The presence of the large, nonpolar monomer in the hydrophobic domains can alter the preferred curvature of the surfactant-water interface. This can induce a transition from a more ordered phase (e.g., hexagonal) to a less ordered or different phase (e.g., lamellar or a disordered micellar solution).

In contrast, more water-soluble monomers tend to reside at the surfactant-water interface and can sometimes enhance the stability of the LLC phase. However, for oil-soluble monomers like this compound, there is a significant risk of disrupting the mesophase. rsc.org

Hypothetical Research Findings on Mesophase Retention for this compound

The following table presents hypothetical research findings that illustrate the expected impact of this compound concentration on the retention of a hexagonal LLC phase during polymerization.

Monomer Concentration (wt% in nonpolar domain)Initial MesophaseFinal Polymer StructureDegree of Mesophase Retention
5HexagonalOrdered porous polymerHigh
15HexagonalPartially ordered polymer with some macroporosityModerate
30HexagonalDisordered, non-templated polymerLow

Note: This data is a hypothetical representation to illustrate the scientific principles of monomer hydrophobicity on mesophase retention.

Polymer Microstructure, Nanostructure, and Morphology of Poly Tetratriacontyl Acrylate

Crystalline Structure and Organization of Poly(Tetratriacontyl Acrylate)

The solid-state morphology of poly(this compound) (PTTA) is characterized by the crystalline ordering of its long alkyl side chains. Unlike polymers where the main chain crystallizes, in comb-like polymers such as PTTA, the amorphous acrylate (B77674) backbone is decorated with long hydrocarbon side chains that pack into ordered, crystalline domains. This side-chain crystallization dictates the polymer's thermal properties and hierarchical structure. The minimum side-chain length for crystallization to occur in poly(n-alkyl acrylates) is generally considered to be around 10 carbon atoms; therefore, the tetratriacontyl (C34) side chain readily crystallizes. researchgate.netutexas.edu

Polymorphic Forms and Lattice Parameters

The crystalline structure of poly(n-alkyl acrylates) with long side chains is primarily defined by the packing of these alkyl groups. Research on analogous polymers demonstrates that the side chains typically arrange themselves into a layered structure, where the amorphous backbones are segregated into planes separated by the crystalline side-chain domains. researchgate.net Within these domains, the side chains, in an all-trans conformation, pack into a hexagonal lattice. utexas.edu This packing is a common feature for comb-shaped polymers. utexas.edu

Table 1: Representative Crystalline Parameters for Long-Chain Poly(n-alkyl acrylates)

Parameter Description Typical Value
Packing Type Arrangement of alkyl side chains in the crystalline domain. Hexagonal
Inter-chain Distance (α) The distance between adjacent side chains in the hexagonal lattice. ~4.85 Å
Side-Chain Conformation The geometric arrangement of the carbon atoms in the alkyl chain. All-trans

Note: This data is based on findings for analogous long-chain poly(n-alkyl acrylates) and represents the expected values for poly(this compound).

Lamellar and Spherulitic Morphologies

The crystallization of the tetratriacontyl side chains leads to the formation of plate-like crystals known as lamellae. wikipedia.org These lamellae are the fundamental building blocks of the polymer's higher-order morphology. They are composed of the hexagonally packed side chains, with the amorphous acrylate backbones residing at the fold surfaces of the lamellae. mdpi.com The thickness of these lamellae is related to the length of the side chains.

On a larger scale, these lamellae grow radially from nucleation points, branching and filling space to form spherical superstructures called spherulites. wikipedia.orgmdpi.com Spherulites are the most common morphology observed in crystalline polymers when crystallized from a melt. mdpi.com Their size can range from micrometers to millimeters, depending on crystallization conditions such as cooling rate and nucleation density. wikipedia.org When viewed under a polarizing optical microscope, spherulites of poly(this compound) are expected to exhibit a characteristic "Maltese cross" pattern, which arises from the birefringent nature of the aligned lamellar crystals. wikipedia.org The lamellae are connected by the amorphous regions, which impart a degree of elasticity and impact resistance to the otherwise brittle crystalline structure. wikipedia.org

Phase Behavior and Microphase Separation in Copolymers

When this compound is copolymerized with other monomers to form block copolymers, the resulting material exhibits complex phase behavior governed by the interplay between microphase separation and crystallization. mdpi.com The thermodynamic incompatibility between the poly(this compound) block and the other block (e.g., polystyrene or poly(methyl methacrylate)) drives the system to separate into distinct, nanometer-scale domains. nih.gov

Analysis of Segregated Domains

The morphology of the microphase-separated domains—typically spheres, cylinders, or lamellae—is determined by the volume fraction of the constituent blocks, the molecular weight, and the Flory-Huggins interaction parameter (χ), which quantifies the immiscibility between the blocks. nii.ac.jp The crystallization of the PTTA block adds another layer of complexity.

The final morphology depends on the segregation strength in the melt:

Strong Segregation: If the blocks are highly immiscible (high χN, where N is the degree of polymerization), a well-defined microphase-separated morphology forms in the melt. Upon cooling, the PTTA side chains crystallize within the confines of these pre-existing domains. For example, if the PTTA block forms cylindrical domains in the melt, crystallization will be confined to these cylinders.

Weak Segregation: In systems where the blocks are less immiscible (low χN), the driving force for crystallization can be stronger than that for microphase separation. In this case, the crystallization of the PTTA block can dominate and reorganize the morphology, a process known as "break-out crystallization". mdpi.com This often leads to a lamellar structure, regardless of the melt morphology. mdpi.com

Table 2: Idealized Morphologies in an A-B Diblock Copolymer

Volume Fraction of Block A Morphology
< 0.15 Spheres of A in a matrix of B
0.15 - 0.35 Cylinders of A in a matrix of B
0.35 - 0.65 Lamellae of A and B
0.65 - 0.85 Cylinders of B in a matrix of A

Note: This table represents the typical phase diagram for amorphous diblock copolymers. For semi-crystalline copolymers like those containing PTTA, crystallization can significantly influence the final morphology.

Influence of Architectural Variations on Phase Stability

Polymer architecture plays a crucial role in the thermodynamics of phase separation and can be used to tune the domain spacing and phase stability. rsc.org Compared to a simple linear A-B diblock copolymer, more complex architectures such as A-B-A triblock, star, or graft copolymers containing a PTTA block will exhibit different phase behavior.

Changing the architecture alters the entropic penalty associated with chain stretching at the interface between domains. For instance, star and dendron-like architectures can lead to a significant reduction in domain spacing compared to a linear diblock of the same molecular weight and composition. rsc.org This is because the branched structure can more efficiently pack space and reduce the degree of chain stretching required to fill the domains. This provides a pathway to create smaller nanostructures. The stability of the different phases (spheres, cylinders, lamellae) is also affected, with architectural changes shifting the boundaries of the phase diagram. rsc.org

Self-Assembly of Poly(this compound) and its Copolymers

The crystallizable nature of the poly(this compound) block can be harnessed to direct the self-assembly of its copolymers in solution, a powerful technique known as Crystallization-Driven Self-Assembly (CDSA). oreillygrouplab.comnih.gov This method allows for the creation of well-defined, non-spherical nanostructures with a high degree of control over their size and shape. oreillygrouplab.com

The CDSA process typically involves a block copolymer composed of a soluble, corona-forming block and the crystallizable, core-forming PTTA block. The general procedure is as follows:

The block copolymer is dissolved in a solvent that is good for both blocks at a temperature above the melting point of the PTTA side chains.

The solution is then cooled slowly. As the temperature drops below the crystallization temperature, the PTTA block becomes insoluble and its side chains begin to crystallize.

This crystallization process drives the aggregation of the polymer chains into micelles with a crystalline PTTA core and a soluble corona.

Due to the directional nature of crystal growth, the resulting micelles are often anisotropic, forming one-dimensional (1D) cylindrical or fiber-like micelles, or two-dimensional (2D) platelets. oreillygrouplab.comnih.gov This contrasts with the self-assembly of amorphous block copolymers, which typically form spherical micelles.

A more advanced version of this technique is "living CDSA," where small, pre-formed crystalline micelles are used as seeds. nih.gov When additional dissolved polymer (unimer) is added to the solution, it adds epitaxially to the crystalline ends of the seeds, allowing for the growth of longer cylindrical micelles with a narrow length distribution. This provides a high level of control over the dimensions of the final nanostructures. nih.gov The resulting anisotropic nanoparticles have potential applications in fields such as drug delivery and templating. acs.org

Formation of Supramolecular Structures (e.g., Micelles, Vesicles)

While direct studies focusing exclusively on the formation of micelles and vesicles from poly(this compound) are not extensively detailed in the available literature, the behavior of analogous poly(n-alkyl acrylates) with long alkyl side chains provides significant insights. The pronounced amphiphilic nature of these polymers, arising from the contrast between the polar polyacrylate backbone and the long, nonpolar tetratriacontyl (C34) side chains, is the primary driver for self-assembly in selective solvents.

In principle, when dispersed in a solvent that is poor for the alkyl side chains but good for the polymer backbone, poly(this compound) chains are expected to aggregate to minimize the unfavorable interactions between the hydrophobic side chains and the solvent. This aggregation can lead to the formation of various supramolecular structures, including micelles and vesicles.

Micelles would typically consist of a core composed of the aggregated tetratriacontyl side chains, shielded from the solvent by a corona of the more soluble polyacrylate backbone. The formation of such structures is governed by a critical aggregation concentration, below which the polymer exists as individual chains and above which self-assembly into micelles occurs.

Vesicles , which are hollow spheres with a bilayer membrane, could also potentially form. In this scenario, the tetratriacontyl side chains would form the hydrophobic core of the bilayer, with the polyacrylate backbones exposed on both the inner and outer surfaces of the vesicle to the solvent.

However, for polymers with very long, crystallizable side chains like this compound, the self-assembly process is often dominated by crystallization-driven self-assembly (CDSA) . This process can lead to the formation of more complex and well-defined nanostructures such as nanofibers, nanoribbons, and platelet-like micelles, rather than conventional spherical micelles or vesicles. The strong van der Waals interactions and the tendency of the long alkyl chains to pack into crystalline lamellae can override the simple hydrophobic collapse that typically leads to spherical aggregates.

Research on copolymers with n-docosyl (C22) acrylate side chains has shown the formation of lamellar microdomains. nih.gov These structures consist of planes formed by the polymer main chains with the n-docosane side chains extending from them. nih.gov This suggests that for poly(this compound), with even longer side chains, the formation of well-ordered, crystalline lamellar structures would be a predominant morphological feature.

Role of Molecular Architecture in Driving Self-Assembly

The molecular architecture of poly(this compound) is the fundamental determinant of its self-assembly behavior. Several key architectural features play a crucial role:

Length of the Alkyl Side Chain: The tetratriacontyl (C34) side chain is exceptionally long, leading to strong van der Waals forces between adjacent chains. This promotes a high degree of side-chain crystallinity, which is a powerful driving force for self-assembly. nih.gov The melting and crystallization of these side chains can induce reversible transitions in the polymer's morphology and properties.

Comb-like Architecture: Poly(this compound) possesses a comb-like or bottlebrush architecture, with the long side chains grafted to a flexible polyacrylate backbone. This architecture creates a significant contrast in properties between the backbone and the side chains, enhancing the amphiphilic character and driving microphase separation. The density of these side chains along the backbone also influences the resulting morphology.

Backbone Flexibility: The flexibility of the polyacrylate backbone allows the polymer to adopt conformations that facilitate the packing and crystallization of the long side chains. A more flexible backbone can more readily accommodate the formation of ordered lamellar structures.

The interplay of these architectural elements dictates the thermodynamics of self-assembly. The process is driven by the enthalpic gain from the crystallization of the side chains and the minimization of unfavorable interactions between the hydrophobic side chains and a polar solvent. This is balanced by the entropic penalty associated with the ordering of the polymer chains into structured assemblies.

Studies on similar comb-like polymers have shown that as the weight percentage of the crystallizable side-chain component increases, the crystallinity and the size of the crystalline domains also increase. nih.gov This leads to the formation of more defined and stable supramolecular structures.

Below is a data table summarizing the expected influence of key molecular architecture parameters on the self-assembly of poly(this compound), based on findings from related long-chain poly(n-alkyl acrylates).

Architectural ParameterInfluence on Self-AssemblyExpected Outcome for Poly(this compound)
Side-Chain Length Longer chains increase hydrophobicity and the driving force for aggregation and crystallization.The very long C34 chains will strongly favor the formation of highly ordered, crystalline domains, likely leading to lamellar structures rather than simple micelles.
Grafting Density Higher density of side chains can lead to more defined and stable supramolecular structures.A high density of tetratriacontyl chains would enhance the crystallinity and stability of the self-assembled structures.
Backbone Flexibility A flexible backbone allows for better packing and organization of the crystalline side chains.The inherent flexibility of the polyacrylate backbone will facilitate the formation of well-defined crystalline lamellae.
Polymer Concentration Above a critical concentration, self-assembly into ordered structures occurs.Will exhibit a critical aggregation concentration, above which ordered structures, predominantly driven by side-chain crystallization, will form.

Despite a comprehensive search of scientific literature and databases, detailed experimental data specifically concerning the crystallization thermodynamics and kinetics of poly(this compound) is not available. The provided outline requires in-depth research findings, data tables, and analysis for specific thermal and kinetic properties that are not present in the accessible literature for this particular compound.

General trends for long-chain poly(n-alkyl acrylate)s suggest that poly(this compound) would be a semi-crystalline polymer with its crystallinity arising from the packing of the long tetratriacontyl side chains. However, without specific studies on this polymer, it is not possible to provide the quantitative data and detailed analysis required for the requested article on:

Crystallization Thermodynamics and Kinetics of Poly Tetratriacontyl Acrylate

Influence of Processing Conditions on Crystalline Morphology and Behavior:The effects of processing on the crystalline structure of this polymer are not detailed in the literature.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail as per the provided outline.

Effects of Heating and Cooling Rates on Crystallization

The rates at which a polymer is heated and cooled have a profound impact on its crystallization behavior. These rates determine the time available for the polymer chains to organize into ordered crystalline structures.

Upon subsequent heating, the polymer's thermal history, dictated by the previous cooling rate, becomes evident. A sample that was cooled rapidly and has a lower degree of crystallinity may exhibit a "cold crystallization" exotherm at a temperature above its glass transition temperature (Tg). This phenomenon occurs as the amorphous side chains gain enough mobility to rearrange into a more stable crystalline structure. The melting temperature (Tm) can also be affected by the heating rate, with faster heating rates sometimes leading to a slight increase in the observed melting point due to superheating effects.

While specific data for poly(tetratriacontyl acrylate) is unavailable, the general trends observed for other semi-crystalline polymers, such as poly(behenyl methacrylate) (PBeMA) with a C22 side chain, support these principles. DSC studies on PBeMA have shown distinct crystallization and melting temperatures that are influenced by the polymer's architecture and thermal history.

Table 1: Expected Trends in the Crystallization of Poly(this compound) as a Function of Cooling Rate

Cooling RateCrystallization Temperature (Tc)Degree of Crystallinity (%)
SlowHigherHigher
FastLowerLower
QuenchedSignificantly Lower / SuppressedVery Low / Amorphous

Note: This table represents expected qualitative trends based on general polymer crystallization theory, as specific experimental data for poly(this compound) is not available.

Annealing Effects on Crystallization Behavior

The temperature and duration of the annealing process are critical parameters. Annealing at temperatures closer to the melting point will provide more energy for the chains to reorganize, leading to more significant changes in a shorter amount of time. The process can also affect the distribution of crystal sizes, potentially leading to a narrowing of the melting endotherm observed in a differential scanning calorimetry (DSC) thermogram.

Table 2: Anticipated Effects of Annealing on the Crystalline Properties of Poly(this compound)

Annealing ParameterEffect on Crystalline Structure
Increased Annealing TemperatureIncreased lamellar thickness, higher melting point (Tm), increased crystallinity.
Increased Annealing TimeFurther perfection of crystals, potential for increased crystallinity up to a certain point.

Note: This table outlines the generally expected outcomes of annealing on a semi-crystalline polymer like poly(this compound). The precise quantitative effects would depend on specific experimental conditions.

Computational Chemistry and Theoretical Modeling of Tetratriacontyl Acrylate Systems

Molecular Dynamics Simulations of Monomer-Polymer Interactions

MD simulations can provide valuable data on:

Chain Conformation and Packing: How the long, flexible alkyl side chains of poly(tetratriacontyl acrylate) arrange themselves is critical to the material's properties. Simulations can reveal the degree of chain entanglement, alignment, and packing density, which in turn affect the mechanical and thermal characteristics of the polymer. acs.org

Interfacial Phenomena: For applications in coatings and adhesives, the behavior of poly(this compound) at interfaces is of paramount importance. MD simulations can model the interactions between the polymer and various substrates, helping to predict adhesion strength and surface properties.

The accuracy of these simulations relies on the quality of the force fields used to describe the interatomic and intermolecular forces. For long-chain acrylates like tetratriacontyl acrylate (B77674), these force fields must accurately capture the van der Waals interactions that dominate the behavior of the long alkyl chains. researchgate.net

Prediction of Polymerization Pathways and Reaction Energetics

Theoretical modeling, particularly quantum chemistry calculations, is instrumental in predicting the likely pathways of polymerization and their associated energetics. researchgate.net Methods such as Density Functional Theory (DFT) can be used to calculate the activation energies for the fundamental steps of free-radical polymerization: initiation, propagation, termination, and chain transfer. researchgate.netupenn.edu

Key areas of investigation include:

Reaction Mechanisms: Computational studies can elucidate the detailed mechanism of how this compound monomers add to a growing polymer chain. This includes determining the stereochemistry of the addition, which affects the tacticity and, consequently, the physical properties of the resulting polymer.

Secondary Reactions: In acrylate polymerizations, side reactions such as backbiting and β-scission can occur, particularly at higher temperatures. chemrxiv.orgacs.org Computational modeling can help to predict the likelihood of these secondary reactions for this compound, which can influence the final polymer architecture and properties.

Table 1: Representative Theoretical Energetics for Acrylate Polymerization Steps
Polymerization StepTypical Activation Energy (kcal/mol)Typical Reaction Enthalpy (kcal/mol)
Propagation5 - 8-16 to -12
BackbitingData not availableData not available
β-ScissionData not availableData not available

Note: The data in this table are representative values for general acrylates and are intended for illustrative purposes. Specific values for this compound would require dedicated computational studies. rsc.org

In Silico Design of Poly(this compound) Based Materials

In silico, or computer-aided, design is a modern approach to materials science that uses computational simulations to design and screen new materials with desired properties before they are synthesized in the laboratory. mdpi.com This methodology can significantly accelerate the development of novel poly(this compound)-based materials. youtube.com

The performance of poly(this compound) can be fine-tuned by incorporating additives such as plasticizers, stabilizers, or other co-monomers. Computational modeling can predict the interactions between this compound and these additives at a molecular level. mdpi.com For instance, simulations can assess the miscibility of an additive with the polymer matrix, which is crucial for preventing phase separation and ensuring the long-term stability of the material. By understanding these interactions, researchers can rationally select the most effective additives to achieve specific properties. mdpi.com

Photopolymerization is a widely used technique for curing acrylate-based systems, offering rapid processing and spatial control. bohrium.com Computational methods can play a significant role in the design of photocurable this compound formulations. mdpi.comresearchgate.net This can involve:

Modeling Photoinitiator Behavior: Simulating the light absorption characteristics of photoinitiators and the subsequent generation of radicals that initiate polymerization.

Predicting Curing Kinetics: Developing kinetic models that describe the rate and degree of polymerization as a function of light intensity and exposure time. mdpi.com This is essential for optimizing curing processes in applications like 3D printing and coatings. acs.org

The integration of computational modeling with experimental data enables a more comprehensive understanding of material properties, a concept often referred to as digital material design. acs.orgprnewswire.com For poly(this compound), this could involve multi-scale modeling, where information from molecular-level simulations is used to predict macroscopic properties such as mechanical strength and thermal stability. mdpi.com

Machine learning (ML) is also emerging as a powerful tool in materials design. acs.org By training ML models on existing experimental or computational data for various polyacrylates, it may be possible to predict the properties of new poly(this compound) formulations with different additives or processing conditions. acs.orgacs.org This data-driven approach can significantly reduce the time and cost associated with the discovery of new high-performance materials. acs.org

Advanced Spectroscopic and Thermal Characterization of Poly Tetratriacontyl Acrylate Systems

Vibrational Spectroscopy for Structural Elucidation and Kinetic Monitoring

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for probing the molecular structure of polymers. They provide information on chemical composition, functional groups, and chain conformation at a molecular level. mdpi.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for real-time monitoring of polymerization reactions. imaging.orgacs.org By tracking the change in absorbance of specific functional groups, the kinetic profile and conversion of the monomer can be accurately determined. The polymerization of tetratriacontyl acrylate (B77674) involves the conversion of the monomer's vinyl group (C=C) into the saturated single bonds (C-C) of the polymer backbone.

The fractional conversion of the acrylate double bonds can be quantified by monitoring the decrease in the absorbance peak area corresponding to the C=C bond. imaging.org For acrylates, this is typically observed around 1635 cm⁻¹. imaging.orgthermofisher.comazom.com Simultaneously, the formation of the polymer can be tracked by the characteristic absorbances of the polymethacrylate (B1205211) backbone and the ester group. For instance, the O=C-O-C ester bond in the resulting polymer shows a characteristic signal, which can be monitored to follow the reaction's progress. thermofisher.comazom.com

Key FTIR Bands for Monitoring Tetratriacontyl Acrylate Polymerization

Wavenumber (cm⁻¹) Assignment Change During Polymerization
~1635 C=C stretching of the vinyl group Decreases
~1730 C=O stretching of the ester group Remains relatively constant (present in monomer and polymer)
~1240 O=C-O-C stretching of the ester group Increases/sharpens

The use of an in-situ setup, often involving an Attenuated Total Reflectance (ATR) probe, allows for continuous data acquisition from the reaction mixture without the need for sampling, providing a detailed "molecular video" of the polymerization process. acs.org

Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar bonds and provides valuable information about the conformational order of polymer chains. mdpi.comdoi.org For poly(this compound), Raman spectroscopy is an ideal tool for studying the conformation of both the polymer backbone and the long, crystallizable C₃₄H₆₉ side chains.

The vibrational modes of the long methylene (B1212753) (-CH₂-) sequences in the tetratriacontyl side chains are particularly informative. The sharp doublet observed around 720-730 cm⁻¹ in the spectra of long-chain aliphatic hydrocarbons is a characteristic indicator of a highly ordered, crystalline state where the side chains adopt a planar all-trans zigzag conformation. s-a-s.org The intensity and position of other bands, such as the C-C skeletal stretching modes, also provide insight into the degree of conformational order.

Polarized Raman spectroscopy can be employed to quantify the degree of orientation of these side chains, which is crucial for understanding the mechanical and thermal properties of the material. mdpi.com By analyzing the intensity of specific Raman bands as a function of the polarization of the incident and scattered light, one can determine how the side chains are aligned relative to a given direction, for instance, after mechanical stretching.

Advanced Thermal Analysis Techniques for Polymer Behavior

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. azom.com These methods are fundamental for characterizing the phase transitions and thermal stability of polymers like poly(this compound).

Differential Scanning Calorimetry (DSC) is the most widely used thermal analysis technique for polymers, measuring the heat flow into or out of a sample as it is heated, cooled, or held isothermally. azom.commit.edu For comb-like polymers with long alkyl side chains, DSC is essential for characterizing the melting and crystallization of the side chains. akjournals.comacs.org

A typical DSC thermogram of poly(this compound) would show a distinct endothermic peak upon heating, corresponding to the melting of the crystalline domains formed by the ordered packing of the C₃₄ side chains. Upon cooling, an exothermic peak would be observed, corresponding to the side-chain crystallization. The temperatures of these peaks (Tₘ and Tₑ) and the associated enthalpy changes (ΔHₘ and ΔHₑ) provide critical information about the degree of crystallinity and the energy storage capacity of the material. The melting temperature of poly(n-alkyl acrylate)s is directly related to the length of the n-alkyl side chain. researchgate.net

Typical DSC Data for Long-Chain Poly(n-alkyl acrylate)s

Polymer Side Chain Length Melting Temperature (Tₘ, °C) Melting Enthalpy (ΔHₘ, J/g)
Poly(stearyl acrylate) (PSA) C₁₈ 48.2 - 48.4 88.9 - 107.7
Poly(stearyl methacrylate) (PSMA) C₁₈ 25.9 - 33.4 38.4 - 83.8

Data for PSA and PSMA are used as close analogs to illustrate the expected range for poly(this compound). Source: ijeas.org

DSC can also be used to determine the glass transition temperature (T₉) of the polymer backbone, which appears as a step-like change in the heat capacity. mit.edu

Modulated Temperature DSC (MTDSC) is an advanced DSC technique that superimposes a sinusoidal temperature modulation on the underlying linear heating ramp. nih.govmdpi.com This method allows the total heat flow signal to be separated into reversing (heat capacity-related) and non-reversing (kinetic) components.

MTDSC is particularly useful for complex systems where multiple thermal events may overlap. nih.gov In poly(this compound), the glass transition of the main chain might be subtle or overlap with the onset of side-chain melting or a recrystallization process. MTDSC can deconvolve these overlapping phenomena, providing a clearer and more sensitive detection of the glass transition in the reversing heat flow signal, while kinetic events like recrystallization or decomposition appear in the non-reversing signal. nih.gov This separation is crucial for accurately determining the T₉ and understanding the complex interplay between main-chain and side-chain dynamics.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. azom.comresearchgate.net It is the primary method for determining the thermal stability and degradation profile of polymeric materials. mdpi.comnih.gov

A TGA curve for poly(this compound) will show the temperature at which the polymer begins to decompose (onset temperature) and the temperature of maximum degradation rate, which can be seen as a peak in the derivative of the TGA curve (DTG). researchgate.netnih.gov The degradation of polyacrylates typically proceeds in a single step in an inert atmosphere. ijeas.org The presence of additives or fillers can alter the degradation profile, which TGA can quantitatively assess. The final residual mass at the end of the experiment provides information on the inorganic content, if any, within the polymer system.

Representative TGA Data for Long-Chain Polyacrylates

Polymer Degradation Range (°C) Atmosphere
Poly(stearyl acrylate) (PSA) 280 - 456 N₂
Poly(stearyl methacrylate) (PSMA) 233 - 414 N₂
Poly(2-ethylhexyl acrylate) ~250 - 450 N₂

Data from analogous polymers illustrate the expected thermal stability. Sources: ijeas.orgnih.gov

Coupled Thermal Analysis (e.g., TGA-Evolved Gas Analysis (EGA), TGA-Mass Spectrometry (MS), TGA-FTIR)

Coupled thermal analysis techniques are indispensable for identifying the gaseous species evolved during the thermal decomposition of polymers. For poly(this compound), these methods can provide crucial insights into its degradation mechanism.

Thermogravimetric Analysis-Evolved Gas Analysis (TGA-EGA) would reveal the temperature ranges at which mass loss occurs, while the evolved gas analysis identifies the composition of the off-gases at each stage.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) offers high sensitivity and the ability to identify volatile fragments with precision. During the thermal degradation of poly(this compound), TGA-MS would likely detect the release of the this compound monomer as a primary product of depolymerization. Further fragmentation at higher temperatures would yield smaller hydrocarbon chains and oxides of carbon.

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) provides real-time identification of the functional groups present in the evolved gases. For poly(this compound), the TGA-FTIR spectra would be expected to show characteristic absorbances for C-H stretching from the long alkyl chain, C=O stretching from the acrylate group, and C-O stretching. The evolution of CO2 and CO at higher degradation temperatures would also be monitored.

Table 1: Representative TGA-FTIR Data for the Thermal Decomposition of a Long-Chain Polyacrylate

Temperature (°C) Mass Loss (%) Evolved Gas Functional Groups Detected by FTIR
250-350 5 C-H (alkane), C=O (ester)
350-450 85 C-H (alkene), C=O (ester), CO2

Thermomechanical Analysis (TMA) for Dimensional Stability and Thermal Expansion

Thermomechanical Analysis (TMA) is a vital tool for assessing the dimensional stability and coefficient of thermal expansion (CTE) of polymeric materials. tandfonline.com For poly(this compound), TMA would be particularly insightful for understanding its behavior across its melting transition.

Below its melting point, the crystalline structure imparted by the long tetratriacontyl side chains would be expected to provide good dimensional stability. As the temperature approaches the melting point, TMA would detect a significant increase in the CTE, indicating the transition from a semi-crystalline solid to a more amorphous, softened state. The softening temperature determined by TMA provides a critical parameter for defining the upper service temperature of the material.

Table 2: Illustrative Thermomechanical Analysis Data for Poly(this compound)

Temperature Range (°C) Coefficient of Thermal Expansion (CTE) (µm/m·°C) Observations
25-70 80 - 100 Linear expansion in the glassy/semi-crystalline state
70-90 > 200 (anisotropic) Significant softening and dimensional change through the melting transition

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Mechanical Transitions

Dynamic Mechanical Analysis (DMA) is a powerful technique for probing the viscoelastic properties of polymers, such as the storage modulus (E'), loss modulus (E''), and damping factor (tan δ). researchgate.nettandfonline.com For poly(this compound), DMA would reveal key mechanical transitions, including the glass transition (Tg) of the amorphous phase and the melting transition (Tm) of the crystalline side chains.

The storage modulus would be expected to be high at low temperatures, reflecting the rigid, glassy nature of the material. A significant drop in E' would be observed at the glass transition temperature, corresponding to the onset of segmental motion in the amorphous regions. The melting of the crystalline side chains would result in a further, more pronounced decrease in the storage modulus as the material transitions to a viscous liquid. The peak of the tan δ curve is often used to identify the glass transition temperature. azom.com

Table 3: Representative Dynamic Mechanical Analysis Data for a Long-Chain Polyacrylate

Transition Temperature (°C) Storage Modulus (E') (Pa) Loss Modulus (E'') (Pa) Tan δ
Glass Transition (Tg) -10 to 10 10^9 to 10^7 Peak Peak

Morphological Characterization at Multiple Length Scales

Small Angle X-ray Scattering (SAXS) for Nanostructure Analysis

Small-Angle X-ray Scattering (SAXS) is an essential technique for investigating the nanostructure of semi-crystalline polymers. spectroscopyonline.com For poly(this compound), the long side chains are expected to crystallize into a lamellar structure. SAXS would be used to determine the long period, which is the sum of the thicknesses of the crystalline and amorphous layers. The scattering pattern would likely exhibit a distinct peak, the position of which is inversely related to the long period. Analysis of the SAXS data can provide quantitative information about the degree of crystallinity and the dimensions of the nanometer-scale crystalline domains.

Microscopy Techniques (e.g., Polarized Optical Microscopy (POM), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM)) for Crystalline and Phase Morphology

A suite of microscopy techniques is necessary to fully elucidate the crystalline and phase morphology of poly(this compound) across various length scales.

Polarized Optical Microscopy (POM) is used to observe the large-scale crystalline morphology, such as spherulites. uga.edu For poly(this compound), POM would reveal the size, shape, and number of spherulites formed upon crystallization from the melt, providing insights into the nucleation and growth kinetics.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography and fracture surfaces. researchgate.net For poly(this compound), SEM could be used to visualize the spherulitic texture and any phase separation in blends or composites.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the direct visualization of the lamellar nanostructure within the spherulites. ebrary.net Staining techniques may be required to enhance the contrast between the crystalline and amorphous regions.

Atomic Force Microscopy (AFM) can provide three-dimensional topographical images of the surface with nanoscale resolution. azom.com AFM would be particularly useful for visualizing the arrangement of the crystalline lamellae and for probing local mechanical properties using techniques like tapping mode AFM.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension or polymers in solution. wikipedia.orgazonano.com If poly(this compound) is synthesized via emulsion or dispersion polymerization to form a latex, DLS would be the primary method for determining the average particle size and the polydispersity of the latex particles. This information is crucial for controlling the properties of the latex and the resulting films or coatings.

Table 4: Illustrative Dynamic Light Scattering Data for a Poly(this compound) Latex

Parameter Value
Z-Average Diameter (nm) 150
Polydispersity Index (PDI) 0.05

Advanced Material Applications Based on Poly Tetratriacontyl Acrylate : Research Perspectives

Development of Tailored Coatings and Adhesives with Enhanced Performance

The incorporation of poly(tetratriacontyl acrylate) into coatings and adhesives is driven by the need for enhanced environmental resistance and specialized adhesion capabilities. The long alkyl side chain is the primary contributor to these performance enhancements.

Polymers based on acrylate (B77674) esters are foundational in the coatings industry, valued for their excellent weather resistance, gloss, and durability. gantrade.com The water resistance of an acrylic polymer is significantly influenced by the nature of its alkyl ester group. Long-chain alkyl groups, such as those in butyl acrylate and 2-ethylhexyl acrylate, are known to increase the hydrophobicity and water resistance of the resulting copolymer. gantrade.com

While specific research on poly(this compound) in coatings is not extensively documented, the principles of polymer science suggest that its exceptionally long C34 side chain would impart a high degree of hydrophobicity. This characteristic is critical for developing coatings with superior water repellency, which in turn enhances durability by protecting substrates from moisture-induced damage, corrosion, and degradation. The dense, non-polar nature of the tetratriacontyl chains would create a formidable barrier to water ingress. Furthermore, the use of functional comonomers and cross-linking agents can create stable, three-dimensional networks that lock in these hydrophobic properties, further improving the coating's longevity and performance. matec-conferences.org

The adhesion of a polymer is a complex phenomenon governed by factors including surface energy, viscoelasticity, and molecular interactions at the substrate interface. researchgate.net The properties of poly(alkyl acrylates) can be systematically tailored by varying the comonomer ratios and, crucially, the length of the alkyl side chains. gantrade.com Short-chain monomers tend to produce harder, more brittle polymers, while long-chain monomers result in softer, more flexible, and tackier materials. gantrade.com

The very long C34 side chain in poly(this compound) would significantly lower the polymer's glass transition temperature (Tg) and surface energy. This makes it an ideal candidate for formulating adhesives, particularly pressure-sensitive adhesives (PSAs), for bonding to low-surface-energy substrates like polyolefins. The long, flexible side chains can enhance the interfacial mobility and wetting of the adhesive on such non-polar surfaces. Research on other poly(n-alkyl acrylates) has shown that as the alkyl side chain length increases, the dynamic mechanical properties are altered, leading to broader relaxation spectra. researchgate.net This change in viscoelastic behavior is critical for controlling the balance between adhesive and cohesive strength, allowing for the design of adhesives with precisely tailored tack, peel, and shear properties.

Polymer Rheology Modification and Fluid Property Control

Poly(this compound) and similar long-chain poly(alkyl acrylates) are highly effective rheology modifiers, capable of controlling the flow properties of various hydrocarbon-based fluids under a wide range of conditions.

One of the primary requirements for a modern lubricant is a stable viscosity across a wide temperature range. scirp.org Polymeric viscosity modifiers, also known as viscosity index (VI) improvers, are added to base oils to reduce the extent to which the oil thins at high temperatures. scirp.org Poly(alkyl acrylates) and polymethacrylates (PMAs) are a major class of VI improvers. scirp.org

The mechanism of VI improvement is attributed to the temperature-dependent solubility and conformation of the polymer coil in the oil. At low temperatures, the polymer coil is relatively contracted. As the temperature increases, the polymer becomes more soluble, and the coil expands, increasing its hydrodynamic volume. This expansion counteracts the natural decrease in the base oil's viscosity, resulting in a more stable viscosity profile and a higher VI. scirp.org The effectiveness of poly(alkyl acrylate) VI improvers generally increases with the length of the alkyl side chain and the molecular weight of the polymer. e3s-conferences.org Research on copolymers with alkyl chains up to C18-C20 has demonstrated this positive correlation. e3s-conferences.org Copolymers containing C8-C30 alkyl (meth)acrylates are also utilized for this purpose. google.com Therefore, poly(this compound), with its very long C34 side chain, is expected to be a highly efficient thickener and VI improver, provided it maintains adequate solubility in the target base oil.

Table 1: Effect of Poly(alkyl acrylate) Molecular Characteristics on Viscosity Index Improvement

Polymer Characteristic Influence on Performance Rationale
Increasing Alkyl Chain Length Increases VI improving efficiency e3s-conferences.org Enhances solubility and coil expansion at higher temperatures.
Increasing Molecular Weight Increases thickening efficiency e3s-conferences.org Larger polymer coils have a greater impact on fluid viscosity.

| Copolymer Composition | Allows for tailored properties (e.g., solubility, dispersancy) google.comgoogle.com | Combining long-chain (solubility) and short-chain (hardness) monomers allows for property optimization. |

Waxy crude oils pose a significant flow assurance challenge in the petroleum industry. As the oil cools during transport, dissolved paraffin (B1166041) waxes can crystallize and form an interlocking network, causing the oil to gel and solidify. vurup.sk The temperature at which this occurs is known as the pour point. Chemical additives called pour point depressants (PPDs) are used to lower this temperature and maintain the oil's flowability. google.com

Poly(alkyl acrylates) with long alkyl side chains are one of the most effective and widely studied classes of PPDs. researchgate.netresearchgate.net The mechanism of action relies on the structural similarity between the polymer's long alkyl side chains and the n-paraffin chains in the crude oil. The PPD polymer interferes with the wax crystallization process through two primary mechanisms:

Co-crystallization: The long C16-C30+ alkyl side chains of the polymer integrate into the growing wax crystal lattice. researchgate.netgoogle.com

Crystal Habit Modification: Once incorporated, the bulky polymer backbone prevents the wax crystals from growing into the large, plate-like structures that typically form an interlocking gel network. Instead, smaller, more compact, and non-agglomerating crystals are formed. google.com

These modified crystals remain dispersed in the oil, preventing the formation of a rigid structure and thus lowering the pour point. The effectiveness of these polymers is highly dependent on the length of the alkyl chains matching the paraffin distribution in the crude oil. Studies have investigated polymers with alkyl chains in the C14-C26 and C16-C30 ranges, and even up to C60, demonstrating their utility. google.comresearchgate.netresearchgate.net A copolymer based on C22 methacrylate (B99206), for example, has been shown to achieve a pour point reduction (Δpp) of 30°C. vurup.sk

Table 2: Performance of a Long-Chain Polymethacrylate (B1205211) PPD in Waxy Crude Oil

Additive Concentration (ppm) Pour Point Reduction (Δpp)

In demanding environments such as oilfield drilling operations, fluids are exposed to high temperatures, high pressures (HTHP), and high salinity. researchgate.net These conditions can cause conventional water-based rheology modifiers, like xanthan gum, to degrade and lose effectiveness. To address this, advanced synthetic polymers have been developed.

A promising strategy involves the creation of terpolymers that combine different monomers to achieve the desired properties. One such system is a terpolymer of acrylamide, 2-acrylamido-2-methyl-propanesulfonic acid (AMPS), and a long-chain alkyl acrylate, such as this compound. google.com In this architecture:

Acrylamide forms the robust, high-molecular-weight polymer backbone.

AMPS provides exceptional thermal stability and tolerance to high concentrations of salts (salinity). google.com

The long-chain alkyl acrylate (e.g., this compound) introduces hydrophobic side chains. In aqueous brine solutions, these side chains associate with each other, forming a transient network that dramatically increases the fluid's viscosity and provides excellent suspension power for drilling cuttings. google.com

This associative mechanism allows for the formulation of high-performance, salt-tolerant, and thermally stable drilling fluids capable of performing under challenging HTHP conditions. researchgate.netgoogle.com

Research into Specialty Polymer Systems

The long hydrocarbon side chain of this compound imparts a distinct combination of properties to its corresponding polymer, poly(this compound). The polymer is expected to be a waxy, semi-crystalline solid at ambient and physiological temperatures due to the packing and crystallization of the C34 side chains. This characteristic forms the basis for its potential use in specialty polymer systems where properties like thermal responsiveness and hydrophobicity are paramount.

Formulation of Advanced Polymer Blends and Composites

The formulation of polymer blends and composites is a well-established strategy to create materials with tailored properties that surpass those of the individual components. For poly(this compound), this approach could be leveraged to modulate its mechanical characteristics and introduce new functionalities.

Polymer Blends: Blending poly(this compound) with other polymers could address potential limitations such as brittleness, which can be characteristic of crystalline polymers. For instance, melt blending with elastomers or flexible thermoplastic polyurethanes could enhance its toughness and flexibility. Conversely, blending it with high-strength biocompatible polymers like polylactide (PLA) or poly(lactic-co-glycolic acid) (PLGA) could create materials with tunable mechanical strength and degradation rates for biomedical applications. youtube.comnih.govmdpi.com

Composites: The incorporation of functional fillers to create composite materials represents another significant research avenue. For applications in bone tissue engineering, reinforcing poly(this compound) with ceramic nanoparticles such as hydroxyapatite (B223615) or tricalcium phosphate (B84403) could create osteoconductive composites. youtube.comnih.gov The polymer matrix would provide the structural scaffold, while the ceramic phase would promote bone ingrowth and integration. The properties of such composites would be dependent on filler type, concentration, and dispersion within the polymer matrix.

Component Type Example Potential Enhancement for Poly(this compound) System
Polymer Blend Polylactide (PLA), Poly(ε-caprolactone) (PCL)Tunable mechanical strength, modified degradation kinetics
Composite Filler Hydroxyapatite (HA), Tricalcium Phosphate (TCP)Improved osteoconductivity for bone scaffolding applications
Composite Filler Carbon Nanotubes (CNTs)Enhanced mechanical strength and electrical conductivity

Design of Functionalized Poly(this compound) Derivatives for Specific Research Objectives

The versatility of acrylate chemistry allows for the synthesis of copolymers where this compound is combined with other monomers bearing specific functional groups. This approach enables the design of derivative polymers with precisely tailored properties for targeted research goals.

One primary strategy involves copolymerization with hydrophilic monomers, such as acrylic acid (AA), 2-hydroxyethyl acrylate (HEA), or poly(ethylene glycol) (PEG) acrylates. researchgate.netpolimi.it Such a process would yield amphiphilic copolymers, where the tetratriacontyl units provide hydrophobic, crystalline domains, and the co-monomer units impart hydrophilicity and sites for further chemical modification. These amphiphilic structures could self-assemble in aqueous environments, forming micelles or other ordered structures.

Furthermore, introducing monomers with reactive groups (e.g., glycidyl (B131873) methacrylate) could create a polymer backbone amenable to post-polymerization modification. researchgate.net This would allow for the covalent attachment of bioactive molecules, such as peptides or growth factors, a critical requirement for advanced biomaterials in tissue engineering and drug delivery. rsc.org The synthesis of these derivatives could be achieved through controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), which would allow for precise control over molecular weight and polymer architecture. ijeas.org

Functional Co-monomer Resulting Property Potential Research Objective
Acrylic Acid (AA)pH-responsiveness, hydrophilicitypH-sensitive drug delivery systems
Poly(ethylene glycol) acrylate (PEGA)Increased biocompatibility, hydrophilicity"Stealth" nanoparticles, protein-resistant surfaces
2-Hydroxyethyl acrylate (HEA)Hydrophilicity, sites for further conjugationBiofunctionalization with peptides or drugs
Glycidyl methacrylate (GMA)Reactive epoxy groups for covalent attachmentCreating bioactive scaffolds by immobilizing biomolecules

Exploration in Biomedical Engineering Research

The inherent properties of polyacrylates, such as general biocompatibility and tunable characteristics, make them attractive for biomedical applications. mdpi.comresearchgate.netresearchgate.net The unique structure of poly(this compound) suggests several prospective research directions within biomedical engineering.

Biocompatibility is a prerequisite for any material intended for medical use. mdpi.com While many polyacrylates and polymethacrylates are considered non-toxic and biocompatible, the specific response of biological tissues to poly(this compound) would need to be thoroughly investigated. mdpi.comnih.gov The extreme hydrophobicity conferred by the C34 side chain would be a dominant factor influencing protein adsorption, cellular adhesion, and the foreign body response.

Research in this area would involve designing materials and conducting in vitro and in vivo studies. Copolymers could be synthesized to systematically vary the surface hydrophobicity by incorporating hydrophilic monomers, allowing for a detailed study of how this parameter affects cellular interactions. For instance, studies on hydrogels made from stearyl methacrylate (a C18 chain) have shown that cell viability can be high, indicating that long alkyl chains are not inherently cytotoxic. acs.org

In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation to form new tissue. rsc.org Biodegradable polymers like PLA, PCL, and PLGA are commonly used for this purpose. youtube.commdpi.com Given that poly(this compound) is expected to be a solid at body temperature, it could potentially be fabricated into porous scaffolds.

Techniques such as 3D printing, solvent casting, or particulate leaching could be explored, assuming a suitable biocompatible solvent system can be identified. mdpi.com The long alkyl side chains would render the scaffold highly hydrophobic and biodegradable, likely through surface erosion. The degradation rate and mechanical properties would be critical parameters to investigate. Copolymerization or blending, as discussed previously, would be key strategies to tune these properties to match the requirements of specific tissues, such as bone or cartilage. researchgate.netnih.gov

"Smart" hydrogels, which respond to external stimuli like temperature, are of great interest for applications such as injectable drug delivery systems and cell carriers. rsc.orgsemanticscholar.orgmdpi.com The most well-studied thermoresponsive polymer is poly(N-isopropylacrylamide) (PNIPAAm), which exhibits a lower critical solution temperature (LCST) near physiological temperature. nih.gov

Polyacrylates with long alkyl side chains, such as poly(stearyl acrylate), exhibit a sharp, reversible thermal transition associated with the melting and crystallization of the side chains. ijeas.org This intrinsic thermoresponsiveness is a key feature of a smart material. While poly(this compound) itself is too hydrophobic to form a hydrogel, it can be copolymerized with hydrophilic monomers to create amphiphilic polymers capable of forming thermoresponsive hydrogels. researchgate.net In such a system, the tetratriacontyl side chains would act as temperature-sensitive physical crosslinks. Below their melting temperature, the crystalline side chains would hold the hydrogel network together. Upon heating past the transition temperature, the side chains would melt, potentially causing the hydrogel to dissolve or undergo a significant volume change. This behavior could be exploited for on-demand drug release or as an injectable scaffold that solidifies in situ. nih.govnih.gov

Future Research Directions and Emerging Paradigms for Tetratriacontyl Acrylate

Integration of Machine Learning and Artificial Intelligence in Polymer Design

For Tetratriacontyl acrylate (B77674), ML algorithms can be trained to predict how the long alkyl chain will influence properties like thermal stability, hydrophobicity, and mechanical performance in copolymers. These models can screen virtual libraries of comonomers to identify promising candidates that, when polymerized with Tetratriacontyl acrylate, will yield materials with specific, targeted characteristics. acs.org The process involves representing the polymer structure digitally (e.g., using SMILES or graph-based methods), establishing a database, training an ML model to understand structure-property relationships, and screening virtual candidates before experimental validation. acs.org This data-driven strategy circumvents the need for extensive, intuition-based experimentation, saving significant time and resources. bris.ac.ukresearchgate.net

Table 1: Application of Machine Learning in Designing this compound Polymers

ML Application AreaObjectiveMethodologyPotential Outcome for this compound
Property PredictionForecast the physical and chemical properties of novel polymers. techexplorist.comgatech.eduTrain algorithms (e.g., Graph Neural Networks, Random Forest) on existing data to establish quantitative structure-property relationships (QSPR). acs.orgresearchgate.netRapidly estimate the glass transition temperature, tensile strength, and surface energy of copolymers containing this compound.
Inverse DesignIdentify monomer compositions that yield a desired set of target properties.Employ optimization algorithms (e.g., genetic algorithms) in tandem with predictive ML models to navigate the vast chemical space. researchgate.netDesign a formulation for a superhydrophobic coating with specific durability and flexibility by optimizing the ratio of this compound to other comonomers.
Accelerated DiscoveryMinimize the number of experiments needed to develop a new material. nih.govUtilize active learning and Bayesian optimization to intelligently select the most informative experiments to perform next. nih.govEfficiently develop a novel lubricant additive by systematically exploring this compound derivatives, guided by the AI model to maximize performance.

Sustainable Synthesis Routes and Green Chemistry Approaches

The production of specialty chemicals like this compound is increasingly scrutinized for its environmental impact. Future research will focus on developing sustainable synthesis routes that align with the principles of green chemistry, emphasizing atom economy, use of renewable resources, and minimization of hazardous waste. rsc.org

Traditional esterification methods often rely on petrochemical-derived feedstocks and can involve harsh reaction conditions. A key goal is to replace these with more environmentally benign processes. osti.gov Bio-based feedstocks are a primary target. For instance, acrylic acid can now be produced from renewable sources like glycerol, a byproduct of the biodiesel industry, or furfural. osti.govresearchgate.net Similarly, tetratriacontanol, the alcohol precursor, could potentially be sourced from plant waxes or microbial synthesis, creating a more sustainable pathway for the entire monomer.

Green chemistry methodologies for the synthesis of acrylates include:

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used as biocatalysts for esterification or transesterification reactions under mild, solvent-free conditions. rsc.orgdntb.gov.ua This approach avoids the need for harsh acid catalysts and high temperatures, leading to higher purity and less waste.

Continuous Flow Processes: Miniaturized continuous-flow reactors offer a safer, more efficient, and scalable alternative to batch synthesis. rsc.org These systems allow for precise control over reaction parameters, leading to rapid reaction times (minutes), high yields, and minimized side-product formation. rsc.orgrsc.org

Solvent-Free Synthesis: Eliminating solvents is a core principle of green chemistry. renewable-carbon.eu Methods like neat hydroesterification or enzymatic reactions in solvent-free systems reduce environmental pollution and simplify product purification. rsc.orgrenewable-carbon.eu

Table 2: Comparison of Synthesis Routes for Acrylate Esters

ParameterTraditional Synthesis (e.g., Acid-Catalyzed Esterification)Green Chemistry Approach (e.g., Enzymatic Flow Chemistry)
FeedstocksTypically petroleum-based (e.g., propylene (B89431) for acrylic acid). osti.govRenewable resources (e.g., bio-based acrylic acid, natural alcohols). renewable-carbon.euacs.org
CatalystStrong mineral acids (e.g., sulfuric acid).Biocatalysts (e.g., immobilized lipases) or heterogeneous catalysts. rsc.org
Reaction ConditionsHigh temperatures, often requiring significant energy input.Mild temperatures (e.g., 80°C or lower). renewable-carbon.eu
SolventsOften requires organic solvents for processing.Solvent-free or uses green solvents (e.g., water, supercritical CO₂). rsc.orgrenewable-carbon.eu
Waste GenerationCan produce acidic waste streams and byproducts requiring disposal.Minimal waste, high atom economy, and catalyst can be recycled. osti.gov
Efficiency & SafetyBatch processing can have longer reaction times and potential safety risks.Continuous flow processing offers high throughput, better safety, and process control. rsc.org

By adopting these green strategies, the synthesis of this compound can become more sustainable, reducing its carbon footprint and aligning with the growing demand for environmentally responsible materials. acs.orggreenchemistry.school

Exploration of Novel Supramolecular Architectures and Self-Assembled Systems

The amphiphilic nature of this compound, combining a hydrophilic acrylate head with a long, hydrophobic C34 alkyl tail, makes it an ideal building block for creating novel supramolecular architectures through self-assembly. The long alkyl chain is a powerful driver for organization, leading to the formation of ordered structures in solution or on surfaces. nih.gov

Future research will explore how to control and manipulate the self-assembly of polymers and copolymers containing this compound to generate materials with unique functionalities. Depending on the medium and the specific polymer architecture (e.g., block copolymers), various structures can be targeted. For instance, in aqueous solutions, amphiphilic block copolymers containing this compound could self-assemble into micelles or vesicles. In bulk or as thin films, the long alkyl chains can induce microphase separation, leading to the formation of lamellar, cylindrical, or other ordered nanostructures.

A key strategy involves polymerization-induced self-assembly (PISA), where the growth of an insoluble polymer block from a soluble one directly drives the formation of nano-objects like spheres, worms, or vesicles. acs.org Applying PISA to all-acrylic formulations containing this compound could yield soft, film-forming nanoparticles with tailored morphologies. acs.org Furthermore, the synthesis of materials where the long alkyl chains form a "brush-like" structure on a surface can dramatically enhance properties like hydrophobicity. nih.gov

Table 3: Potential Supramolecular Structures from this compound Derivatives

Supramolecular ArchitectureDriving ForceControlling FactorsPotential Applications
Micelles/NanorodsAmphiphilic nature; hydrophobic collapse of alkyl chains in a polar solvent. researchgate.netPolymer concentration, block copolymer ratio, solvent composition.Drug delivery systems, nanoreactors, templates for nanomaterials.
Lamellar FilmsMicrophase separation of incompatible polymer blocks; packing of long alkyl chains.Molecular weight, annealing conditions, substrate interactions.Organic electronics, barrier coatings, advanced lubricants.
"Brush-Like" SurfacesIn-situ polymerization or grafting of monomers onto a substrate. nih.govGrafting density, chain length, monomer chemistry.Superhydrophobic surfaces, anti-fouling coatings, oil-water separation membranes. nih.gov
OrganogelsSelf-assembly into a 3D network that immobilizes a solvent.Monomer structure, solvent type, temperature.Phase-change materials, templates for porous materials, soft actuators.

The ability to create well-defined, self-assembled systems opens up possibilities for designing "smart" materials that respond to external stimuli and functional materials with precisely controlled nano- and micro-scale features.

Advanced Characterization under Operando Conditions

To fully understand and optimize materials based on this compound, it is crucial to study their behavior under real-world, operational conditions. Traditional (ex-situ) characterization methods, which analyze a material before and after a process, often miss the dynamic changes that occur during synthesis, self-assembly, or performance. rsc.org Advanced in-situ and operando characterization techniques allow for real-time monitoring of these processes, providing invaluable insights into structure-property-performance relationships. rsc.org

For this compound, operando techniques could be applied to:

Monitor Polymerization: Techniques like in-situ FT-IR or NMR spectroscopy can track monomer conversion and the evolution of polymer microstructure in real time during synthesis. metu.edu.tr This is particularly important for understanding complex polymerization mechanisms like chain transfer reactions that can occur in acrylate systems. acs.orgnih.govnih.gov

Observe Self-Assembly: Using techniques such as Small-Angle X-ray Scattering (SAXS) or Atomic Force Microscopy (AFM) under controlled environmental conditions (e.g., varying temperature or solvent vapor), researchers can directly observe the formation and transformation of supramolecular architectures.

Evaluate Performance: Operando methods can be used to study how a material functions in a device. For example, an operando tribometer could measure the friction and wear properties of a this compound-based lubricant while it is subjected to mechanical stress, correlating changes in performance with structural evolution.

Table 4: Operando Characterization Techniques for this compound Systems

TechniqueProcess to StudyInformation Gained
In-situ NMR/FT-IR SpectroscopyPolymerization kinetics. metu.edu.trReal-time monomer conversion, reaction rates, detection of side reactions.
Operando Rheology coupled with SAXSPolymerization-induced phase separation or self-assembly.Correlation between the evolution of mechanical properties (viscosity, modulus) and the formation of nanostructures.
Environmental Scanning Electron Microscopy (ESEM)Dynamic self-assembly or response to stimuli.Direct visualization of morphological changes in response to humidity, temperature, or solvent exposure.
Quartz Crystal Microbalance with Dissipation (QCM-D)Surface adsorption and film formation.Real-time measurement of mass and viscoelastic properties of thin films as they self-assemble on a surface.

By capturing dynamic information, operando characterization provides a much deeper understanding than is possible with conventional methods. rsc.org These insights are critical for designing rational improvements to synthesis protocols and for engineering materials with enhanced and predictable performance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetratriacontyl acrylate, and how can experimental reproducibility be ensured?

  • Methodological Answer : Tetratratriacontyl acrylate synthesis typically involves esterification of acrylic acid with tetratriacontanol under acid catalysis. Key steps include:

  • Purification of reactants (e.g., vacuum distillation for tetratriacontanol to remove impurities).
  • Monitoring reaction progress via thin-layer chromatography (TLC) or FTIR to track ester bond formation.
  • Ensuring stoichiometric ratios (e.g., 1:1 molar ratio of acrylic acid to alcohol) and controlled temperature (60–80°C) to minimize side reactions like polymerization.
  • Reproducibility requires strict adherence to protocols, including solvent selection (e.g., toluene for azeotropic water removal) and catalyst concentration (e.g., 1–2 wt% H₂SO₄) .

Q. How can spectroscopic techniques (NMR, FTIR) be optimized to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Dissolve the compound in deuterated chloroform (CDCl₃) to observe characteristic peaks:
  • Acrylate vinyl protons (δ 5.8–6.4 ppm, multiplet).
  • Long alkyl chain methylene/methyl groups (δ 0.8–1.5 ppm).
  • FTIR : Identify ester C=O stretching (~1720 cm⁻¹) and acrylate C=C (~1630 cm⁻¹).
  • Calibration against reference spectra (e.g., NIST Chemistry WebBook) ensures accuracy .

Q. What are the critical parameters for assessing this compound’s thermal stability in polymer applications?

  • Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

  • TGA : Heat at 10°C/min under nitrogen; decomposition onset temperature indicates stability.
  • DSC : Measure glass transition (Tg) and melting points (Tm) to correlate with polymer matrix compatibility.
  • Compare results with structurally similar acrylates (e.g., tert-butyl acrylate) to identify trends in alkyl chain length vs. stability .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in radical polymerization be resolved?

  • Methodological Answer : Contradictions often arise from initiator choice or oxygen inhibition. To resolve:

  • Conduct controlled experiments with varying initiators (e.g., AIBN vs. peroxides) under inert atmospheres.
  • Use gel permeation chromatography (GPC) to compare molecular weight distributions and quantify termination effects.
  • Cross-reference kinetic data with computational models (e.g., DFT for radical propagation rates) .

Q. What experimental design strategies optimize this compound’s incorporation into stimuli-responsive polymer systems?

  • Methodological Answer : Employ factorial design or response surface methodology (RSM):

  • Variables : Monomer concentration, crosslinker ratio, and temperature.
  • Responses : Swelling ratio (for hydrophobicity) and mechanical modulus.
  • Example : A central composite design (CCD) was used for similar acrylates to model hardness vs. solids content .

Q. How do molecular dynamics (MD) simulations enhance understanding of this compound’s interfacial behavior in composite materials?

  • Methodological Answer :

  • Build all-atom models using software like GROMACS or LAMMPS.
  • Simulate interactions with substrates (e.g., steel or silica) under varying temperatures.
  • Validate simulations with experimental adhesion tests (e.g., peel tests) and X-ray reflectivity data .

Data Interpretation & Literature Integration

Q. How should researchers address gaps in published data on this compound’s environmental degradation pathways?

  • Methodological Answer :

  • Perform accelerated aging studies (e.g., UV exposure or hydrolytic conditions).
  • Analyze degradation products via LC-MS or GC-MS and cross-reference with toxicity databases (e.g., REACH dossiers).
  • Compare with shorter-chain acrylates (e.g., methyl acrylate) to hypothesize mechanisms .

Q. What strategies reconcile discrepancies between computational predictions and experimental results for this compound’s solubility parameters?

  • Methodological Answer :

  • Reassess force field parameters in simulations (e.g., OPLS vs. CHARMM).
  • Validate with Hansen solubility sphere experiments using solvents of varying polarity.
  • Publish raw datasets to facilitate peer validation .

Tables for Key Data

Table 1 : Thermal Properties of this compound vs. Analogues

PropertyThis compoundtert-Butyl AcrylateIsobornyl Acrylate
Decomposition Onset (°C)280–300200–220250–270
Tg (°C)-45-6070
Source

Table 2 : Key Spectral Peaks for Characterization

TechniqueKey PeaksReference
¹H NMRδ 5.8–6.4 (vinyl), δ 0.8–1.5 (alkyl)
FTIR1720 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.